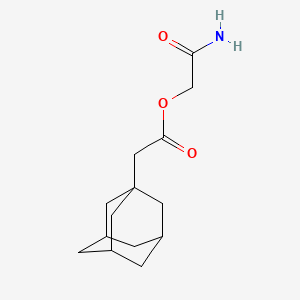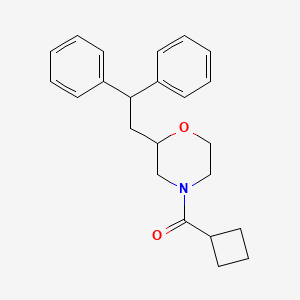
2-amino-2-oxoethyl 1-adamantylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-oxoethyl 1-adamantylacetate, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a small molecule drug that is used to treat Alzheimer's disease and other neurological disorders. Memantine is a synthetic derivative of Amantadine, which is an antiviral drug used to treat Parkinson's disease and influenza.
作用机制
2-amino-2-oxoethyl 1-adamantylacetate acts as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents excitotoxicity, which is the damage caused by excessive stimulation of the neuron. This compound also modulates glutamate signaling, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It also increases the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has a half-life of approximately 60-80 hours and is excreted primarily through the kidneys.
实验室实验的优点和局限性
2-amino-2-oxoethyl 1-adamantylacetate has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target the NMDA receptor. It has a well-established mechanism of action and is widely used in clinical practice. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experimental studies.
未来方向
There are several future directions for the research and development of 2-amino-2-oxoethyl 1-adamantylacetate. One area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists. There is also a need for further studies to investigate the long-term effects of this compound on cognitive function and neurodegeneration. Lastly, the potential use of this compound in other neurological disorders such as epilepsy and traumatic brain injury should be explored.
Conclusion
In conclusion, this compound is a non-competitive NMDA receptor antagonist that has been extensively studied for its therapeutic potential in neurological disorders. It has a well-established mechanism of action and is widely used in clinical practice. This compound has a neuroprotective effect and has been shown to improve cognitive function and memory in patients with Alzheimer's disease. There are several future directions for the research and development of this compound, including the use of this compound in combination with other drugs and the development of more potent and selective NMDA receptor antagonists.
合成方法
The synthesis of 2-amino-2-oxoethyl 1-adamantylacetate involves the reaction of 1-adamantylamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed with hydrochloric acid to obtain this compound. The yield of this reaction is approximately 50%.
科学研究应用
2-amino-2-oxoethyl 1-adamantylacetate has been extensively studied for its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has also been investigated for its potential use in treating depression, anxiety, and schizophrenia. This compound has been shown to improve cognitive function, memory, and learning in patients with Alzheimer's disease. It has also been shown to reduce the severity of symptoms in patients with Parkinson's disease and Huntington's disease.
属性
IUPAC Name |
(2-amino-2-oxoethyl) 2-(1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c15-12(16)8-18-13(17)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEOUOUJNZXQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-oxo-2-(3-propionyl-1-piperidinyl)ethyl]-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B6032000.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6032006.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B6032014.png)
![N-(4-methylphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B6032022.png)
![4-[2-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032029.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B6032030.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6032073.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6032079.png)
![7-[(3-hydroxypyridin-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6032089.png)

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B6032103.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B6032121.png)
![1-[4-(difluoromethoxy)benzyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6032124.png)